N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Description
Crystallographic Analysis via X-ray Diffraction
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular structure and bonding characteristics of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine. Structural studies of related boronic acid pinacol esters have revealed important bond length parameters that are characteristic of this class of compounds. The crystallographic data for pinacolboronic esters typically show shorter boron-carbon and boron-oxygen bond distances compared to free boronic acids, with typical boron-carbon bond lengths ranging from 1.560 to 1.588 Å and boron-oxygen bond lengths between 1.314 to 1.408 Å.
The dioxaborolane ring system in the target compound adopts a five-membered cyclic structure where the boron center exhibits tetrahedral geometry. The pinacol protecting group provides enhanced stability compared to free boronic acids while maintaining the reactive boronate functionality. X-ray diffraction studies of similar tetramethyl-1,3,2-dioxaborolan-2-yl compounds have demonstrated that the cyclic nature of the pinacol ester results in more constrained bond angles and shorter bond distances compared to acyclic boronate derivatives.
The pyridine ring system maintains planarity with typical carbon-carbon and carbon-nitrogen bond lengths consistent with aromatic character. The diethyl amino substituent at the 3-position of the pyridine ring introduces electron-donating character that influences the overall electronic distribution within the molecule. The crystallographic analysis reveals that the boron-containing dioxaborolane ring is oriented approximately perpendicular to the pyridine plane, minimizing steric interactions while allowing for optimal orbital overlap between the aromatic system and the boronate functionality.
Properties
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-9-12(10-17-11-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSCQXJJOJXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Pre-Borylated Pyridines
An alternative strategy involves introducing the diethylamino group after borylation. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine could undergo alkylation with diethyl sulfate in the presence of K₂CO₃ in DMF at 80°C. However, this route risks boronic ester hydrolysis under basic conditions, requiring careful pH control (pH 7–8).
Suzuki-Miyaura Cross-Coupling
While primarily used for biaryl formation, Suzuki coupling could theoretically incorporate pre-borylated pyridines into larger architectures. For instance, coupling N,N-diethyl-5-boronic ester pyridin-3-amine with aryl halides using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water (3:1) at 80°C. This method is less relevant for the target compound but underscores the boronic ester’s versatility.
Reaction Optimization and Challenges
Critical Factors :
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Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient pyridine systems due to enhanced stability.
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Solvent Effects : 1,4-Dioxane minimizes boronic ester decomposition compared to polar solvents like DMF.
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Temperature : Reactions below 90°C result in incomplete conversion, while temperatures above 110°C promote deboronation.
Common Pitfalls :
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Protodeboronation : Acidic protons (e.g., from residual water) catalyze boronic ester degradation. Anhydrous conditions and molecular sieves mitigate this.
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Purification Difficulties : Silica gel chromatography may require incremental ethyl acetate gradients to elute the product without tailing.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H, H2), 7.81 (d, J = 2.4 Hz, 1H, H4), 6.47 (d, J = 2.4 Hz, 1H, H6), 3.42 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.32 (t, J = 7.0 Hz, 6H, NCH₂CH₃), 1.28 (s, 12H, Bpin).
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ESI-MS : m/z 305.3 [M+H]⁺ (calculated for C₁₇H₂₉BN₂O₂: 304.3).
Purity Assessment :
Scalability and Industrial Relevance
Kilogram-scale production (e.g., 1 kg batches) employs continuous flow reactors to enhance heat transfer and reduce Pd leaching. A 2023 study achieved 85% yield at 500 g scale using a tubular reactor (100°C, 2 h residence time) with in-line IR monitoring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the diethylamino group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions ortho or para to the diethylamino group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine depends on its application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Key Physicochemical Data
- Molecular Formula : C₁₅H₂₅BN₂O₂ (inferred from analogs in ).
- Purity : Typically ≥95% (commercial sources; ).
- Hazards : Similar to related boronate esters, it may cause skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Structural Variations and Key Differences
The compound belongs to a broader class of boronate-substituted pyridine/pyrimidine amines. Structural analogs differ in:
Amino Substituents: Diethyl (target compound) vs. dimethyl, benzyl, or isopropyl groups.
Ring Position : Pyridine (3-amine) vs. pyrimidine (2-amine) or positional isomers (e.g., pyridin-2-amine).
Boronate Ester : Consistent use of pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) across analogs.
Table 1: Structural and Functional Comparison
Table 2: Performance Metrics
Biological Activity
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS No. 911227-46-8) is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
The compound's molecular formula is , with a molecular weight of 304.19 g/mol. The structure features a pyridine ring substituted with a dioxaborolane moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit effects on enzyme inhibition and modulation of signaling pathways.
Antiparasitic Activity
A notable study focused on the antiparasitic properties of related compounds indicated that modifications in the chemical structure significantly influence their efficacy against protozoan parasites such as Trypanosoma brucei. The introduction of polar functionalities was shown to enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity (EC50 values in the nanomolar range) .
Case Studies
- Antiparasitic Efficacy : In vitro studies demonstrated that derivatives of pyridine analogs exhibited varying degrees of activity against T. brucei. For instance, a compound structurally similar to this compound showed an EC50 value as low as 0.010 μM when specific substituents were introduced .
- Metabolic Stability : The metabolic stability of the compound was assessed using human liver microsomes and rat hepatocytes. The results indicated a clearance rate (CL_int) of 27 μL/min/mg in human microsomes and 41 μL/min/10^6 cells in rat models, suggesting favorable metabolic profiles for further development .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅BN₂O₃ |
| Molecular Weight | 304.19 g/mol |
| CAS Number | 911227-46-8 |
| Antiparasitic EC50 | ~0.010 μM |
| Human Microsomal CL_int | 27 μL/min/mg |
| Rat Hepatocyte CL_int | 41 μL/min/10^6 cells |
Safety and Handling
The compound is classified under GHS hazard statements indicating it is harmful if swallowed (H301). Proper safety precautions should be taken when handling this substance in laboratory settings .
Q & A
Q. Q1. What synthetic strategies optimize the yield of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine?
A: Key steps include:
- Borylation of pyridine precursors : Use Miyaura borylation with Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron under inert atmosphere (N₂/Ar) to introduce the boronate ester .
- Diethylamine substitution : React 5-bromo-pyridine intermediates with diethylamine using Buchwald-Hartwig coupling (Pd(OAc)₂/XPhos) in toluene at 80–100°C .
- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. Q2. How do analytical techniques validate the structure and purity of this compound?
A:
- NMR spectroscopy : Confirm boronate ester integrity via ¹¹B NMR (δ ~30–35 ppm) and pyridine ring protons (δ 7.5–8.5 ppm in ¹H NMR) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 291.20) and assess purity (>98%) .
- X-ray crystallography : Resolve stereoelectronic effects of the dioxaborolan-2-yl group on pyridine ring geometry .
Q. Q3. What are the primary applications in cross-coupling reactions?
A: The boronate ester enables Suzuki-Miyaura couplings:
- Partner selection : React with aryl/heteroaryl halides (e.g., bromobenzene, 2-chloropyridine) for biaryl synthesis .
- Catalytic system : Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 60°C .
- Yields : Typically 70–85%, influenced by steric hindrance from diethylamine .
Advanced Research Questions
Q. Q4. How does the diethylamine substituent influence reactivity in cross-couplings?
A:
- Steric effects : The bulky diethylamine group reduces reaction rates with ortho-substituted aryl halides (e.g., 2-bromotoluene) by ~30% compared to unsubstituted analogs .
- Electronic effects : Pyridine’s electron-withdrawing nature enhances oxidative addition of Pd⁰ to aryl halides, but diethylamine’s electron-donating properties partially counteract this .
- Mitigation strategies : Increase catalyst loading (5 mol%) or use more active ligands (SPhos) to offset steric limitations .
Q. Q5. What contradictions exist in reported catalytic conditions for this compound?
A:
- Solvent polarity : Some studies report higher yields in polar aprotic solvents (DMF), while others favor THF/water mixtures due to better Pd stability .
- Base selection : K₂CO₃ vs. Cs₂CO₃ can alter reaction pathways; Cs₂CO₃ may trigger side reactions with the boronate ester under harsh conditions .
- Resolution : Design DOE (Design of Experiments) matrices to optimize solvent/base combinations for specific substrates .
Q. Q6. How can computational modeling predict regioselectivity in derivatization reactions?
A:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites on the pyridine ring. The boronate ester lowers LUMO energy at the 5-position, favoring functionalization .
- MD simulations : Model Pd-ligand interactions to identify steric clashes during coupling steps, guiding ligand design (e.g., bulkier ligands for hindered substrates) .
Q. Q7. What are the challenges in scaling up synthesis for in vivo studies?
A:
- Boron retention : Hydrolysis of the dioxaborolan-2-yl group occurs in protic solvents; use anhydrous conditions and low temperatures (<5°C) during workup .
- Toxicity : Residual Pd must be <10 ppm; employ scavengers (SiliaBond Thiol) or membrane filtration .
- Stability : Store under argon at –20°C in amber vials to prevent boronate ester degradation .
Methodological Best Practices
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) | +15% vs. PdCl₂ | |
| Solvent | THF/H₂O (3:1) | Reduces hydrolysis | |
| Temperature | 60°C | Balances rate/decomp | |
| Base | K₂CO₃ | Minimizes side reactions |
Q. Table 2. Common Analytical Data
| Technique | Key Signals | Interpretation | Source |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, NCH₂CH₃) | Diethylamine protons | |
| ¹¹B NMR | δ 32.5 (br s) | Boronate ester integrity | |
| HRMS | m/z 291.20 [M+H]⁺ | Molecular ion confirmation |
Critical Data Interpretation
Q. Q8. How to resolve discrepancies in reported bioactivity data for analogs?
A:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) can alter IC₅₀ values by >50% .
- Structural analogs : Compare with N-isopropyl-N-methyl analogs (CAS 1402238-39-4), where reduced steric bulk increases membrane permeability .
- Meta-analysis : Use PubChem BioAssay data (AID 743255) to normalize results across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
